5-(4-Ethylpiperazin-1-yl)-2-(o-tolyl)-4-tosyloxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Ethylpiperazin-1-yl)-2-(o-tolyl)-4-tosyloxazole is a useful research compound. Its molecular formula is C23H27N3O3S and its molecular weight is 425.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Design and Synthesis of Novel Compounds
Compounds incorporating piperazine and oxazole rings, similar to the structure of interest, are frequently investigated for their potential as therapeutic agents. For example, research on 2-amino-5-hydroxyindoles, which includes the synthesis of compounds with 4-arylpiperazin-1-yl residues, has shown promise in inhibiting key enzymes like 5-lipoxygenase, which is implicated in various diseases (Landwehr et al., 2006). This suggests that incorporating piperazine structures into novel compounds could offer a means to target specific biological pathways.
Potential Antimicrobial and Enzyme Inhibitory Activities
The structural elements of the compound , particularly the piperazine ring, are common in molecules evaluated for antimicrobial activities. For instance, derivatives containing piperazine and oxazole rings have been synthesized and assessed for their antimicrobial and enzyme inhibitory properties (Başoğlu et al., 2013). These studies indicate the potential of such compounds in developing new antimicrobial agents and enzyme inhibitors, highlighting the relevance of the structural features of "5-(4-Ethylpiperazin-1-yl)-2-(o-tolyl)-4-tosyloxazole" in scientific research.
Exploration in Neurological and Cognitive Disorders
Arylpiperazine derivatives, similar to the compound of interest, have been studied for their potential in treating neurological and cognitive disorders. Research has demonstrated that arylisoxazole-phenylpiperazine derivatives can selectively inhibit enzymes like acetylcholinesterase, which is a target in Alzheimer's disease management (Saeedi et al., 2019). This suggests that compounds with similar structures may have applications in researching and developing treatments for neurological conditions.
Anti-Tubercular Activity
Compounds featuring piperazine and related heterocyclic structures have been synthesized and tested for their anti-tubercular properties. For example, a series of compounds with piperazine-pyrimidine-pyrazole motifs showed significant activity against Mycobacterium tuberculosis (Vavaiya et al., 2022). This indicates the potential of such structural frameworks in contributing to the development of new anti-tubercular agents.
Eigenschaften
IUPAC Name |
5-(4-ethylpiperazin-1-yl)-2-(2-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S/c1-4-25-13-15-26(16-14-25)23-22(30(27,28)19-11-9-17(2)10-12-19)24-21(29-23)20-8-6-5-7-18(20)3/h5-12H,4,13-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBHEDAULQXFFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(N=C(O2)C3=CC=CC=C3C)S(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.